DIACETONE ACRYLAMIDE

Descripción

Historical Context and Evolution of Acrylamide (B121943) Derivatives in Polymer Chemistry

Acrylamide has been a commercially available chemical since the mid-1950s, with its polymers being produced since 1965. nih.gov The initial production methods involved the hydration of acrylonitrile (B1666552) using sulfuric acid, a process that generated unwanted by-products. nih.govresearchgate.net Significant advancements in the 1970s led to the adoption of catalytic hydration using copper-based catalysts, which improved the efficiency and purity of acrylamide production. nih.gov By 1985, enzymatic hydration represented a further evolution, utilizing biocatalysts for the conversion of acrylonitrile to acrylamide. nih.gov

The primary use of acrylamide is in the synthesis of polyacrylamides, which are valued as flocculation agents in water treatment and as thickeners. wikipedia.org However, the need for polymers with more advanced functionalities spurred the development of acrylamide derivatives. These derivatives are designed to impart specific properties, such as improved adhesion, solubility, and, most importantly, the ability to form cross-linked networks. nih.gov

The synthesis of functional monomers like diacetone acrylamide is often achieved through reactions like the Ritter reaction, where a nitrile reacts with an alkene or alcohol in the presence of a strong acid. researchgate.netsid.ir The synthesis of DAAM itself involves the condensation of acrylonitrile and acetone (B3395972) in the presence of sulfuric acid. sid.irresearchgate.netresearchgate.net This evolution from simple acrylamide to functional derivatives like DAAM has been crucial, enabling chemists to design complex polymer architectures and create materials with tailored, high-performance characteristics that are not achievable with standard polyacrylamide. kimachemical.comchemball.com

Overview of Key Research Areas in this compound Polymer Science

Research involving this compound is active across several fields of polymer science, driven by its versatile reactivity and the high-performance properties it imparts.

Key research areas include:

High-Performance Coatings and Adhesives : A primary application area is the development of environmentally friendly, waterborne coatings with low volatile organic compounds (VOCs). chemball.comsid.ir Research focuses on optimizing the DAAM/ADH crosslinking system to create durable paints and coatings for architectural, wood, and industrial applications that exhibit the performance of solvent-based systems. gantrade.comatamanchemicals.com

Advanced Hydrogels : DAAM is a critical component in the synthesis of advanced hydrogels. kimachemical.comkimachemical.com These are three-dimensional polymer networks capable of absorbing large amounts of water. kimachemical.com Research is focused on creating "smart" hydrogels that are self-healing, pH-sensitive, or have shape-memory properties. researchgate.net Applications for these materials are found in the biomedical field for controlled drug delivery and tissue engineering, as well as in agriculture for soil conditioners and controlled-release fertilizers. kimachemical.comalibaba.comnih.gov

Controlled Radical Polymerization : DAAM is utilized in sophisticated polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netcolab.ws A significant area of study is its use in aqueous Polymerization-Induced Self-Assembly (PISA), a powerful method to synthesize block copolymer nano-objects with controlled morphologies like spheres, worms, or vesicles directly in water. researchgate.netacs.org These structured nanoparticles have potential applications in nanotechnology and drug delivery. kimachemical.comresearchgate.net

Photosensitive Materials and Holography : In the field of optics, DAAM is being investigated as a less toxic alternative to acrylamide for creating photopolymers used in holographic data storage and the fabrication of holographic optical elements. tudublin.ietudublin.ie Research aims to characterize and improve its polymerization rate and holographic recording capabilities. tudublin.ie

Sustainable Polymers : More recently, DAAM is being explored for the synthesis of reprocessable and degradable polymer networks. dntb.gov.ua By forming dynamic covalent bonds, such as imines, polymers based on DAAM can be designed as covalent adaptable networks (CANs) or vitrimers. These materials can be mechanically recycled, contributing to the development of more sustainable, circular polymer systems. dntb.gov.ua

Table 3: Key Research Areas and Applications of this compound Press the "play" button to render the table.

Information synthesized from multiple sources. kimachemical.comgantrade.comnih.govcolab.wstudublin.iedntb.gov.ua

Structure

2D Structure

Propiedades

Fórmula molecular |

C9H17NO3 |

|---|---|

Peso molecular |

187.24 g/mol |

Nombre IUPAC |

propan-2-one;prop-2-enamide |

InChI |

InChI=1S/C3H5NO.2C3H6O/c1-2-3(4)5;2*1-3(2)4/h2H,1H2,(H2,4,5);2*1-2H3 |

Clave InChI |

QZEFLBCONQGWJJ-UHFFFAOYSA-N |

SMILES canónico |

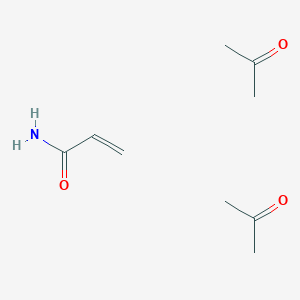

CC(=O)C.CC(=O)C.C=CC(=O)N |

Origen del producto |

United States |

Synthetic Methodologies for Diacetone Acrylamide Monomer

Classical Synthetic Routes and Precursor Chemistry

The traditional and most established method for synthesizing diacetone acrylamide (B121943) is based on the Ritter reaction. diva-portal.org This chemical reaction involves the use of common industrial chemicals as precursors.

Condensation and Hydrolysis Pathways

The classical synthesis of diacetone acrylamide is a multi-step process that begins with the condensation of acetone (B3395972) and acrylonitrile (B1666552) in the presence of a strong acid catalyst, typically concentrated sulfuric acid. google.co.ilcapes.gov.br In this pathway, acetone or its dimer, diacetone alcohol, can be used as the starting material. uobaghdad.edu.iq

The reaction proceeds through the formation of a stable intermediate. One identified intermediate is 2-methyl-4-oxo-N-[(1Z)-1(sulphooxy)prop-2-ene-1-ylidene]pentan-2-aminium. diva-portal.orggoogle.co.il Another patent identifies the intermediate as 5,6-dihydro-6-hydroxy-4,4,6-trimethyl-2-vinyl-1,3(4H)-oxazine sulfate (B86663) (1:1) when diacetone alcohol and acrylonitrile are reacted in sulfuric acid. uobaghdad.edu.iq This intermediate is typically a crystalline solid that can be separated from the reaction mixture. uobaghdad.edu.iq

Following the formation of the intermediate, the next crucial step is hydrolysis. The isolated intermediate is subjected to alkaline hydrolysis, often through neutralization with an alkali such as sodium hydroxide (B78521) or ammonia (B1221849), to a pH typically above 7.5. google.co.iluobaghdad.edu.iq This step converts the intermediate into this compound. uobaghdad.edu.iq The final product, a white crystalline solid, is then recovered from the mixture, often through extraction with a water-immiscible organic solvent. uobaghdad.edu.iq

Table 1: Selected Conditions from Classical Synthesis Routes for this compound

| Precursors | Catalyst/Solvent | Key Reaction Conditions | Intermediate Treatment | Reported Yield | Reference |

|---|---|---|---|---|---|

| Acrylonitrile, Diacetone Alcohol | ≥93% Sulfuric Acid | Temperature maintained at 0°-5°C during addition, then warmed to 40°-42°C for 3 hours. Molar ratio of H₂SO₄ to acrylonitrile at least 1.6:1. | Intermediate crystals washed with acetone, then hydrolyzed with NaOH in a two-phase water/organic solvent system. | Not specified in abstract. | uobaghdad.edu.iq |

| Acetone, Acrylonitrile | Sulfuric Acid | Feed-in temperature 30-40℃, reaction temperature 50℃, reaction time 4h. Mole ratio of acetone to acrylonitrile is 2.4. | Intermediate crystallized from acetone at 0℃, then neutralized with ammonia in toluene. | 49.6% based on acrylonitrile. | itu.edu.tr |

| Acetone, Acrylonitrile | Concentrated Sulfuric Acid | Reaction time 5 hours, reaction temperature 55°C. Molar ratio of acetone:acrylonitrile:sulfuric acid is 2.4:1:2.4. | Purification involves an optimized alkaline washing step. | Not specified in abstract. | mdpi.com |

Novel and Optimized Synthetic Approaches

Research has focused on optimizing the classical synthesis to enhance yield, improve purity, and reduce the environmental impact. These novel approaches often involve modifications to the purification and extraction stages.

One optimized method avoids the traditional recrystallization step for product purification. After the initial reaction in concentrated sulfuric acid, the product is extracted using a new process that reportedly mitigates the environmental pollution caused by large volumes of volatile solvents. capes.gov.brrsc.org This method achieved a product yield of 54.5% with a melting point of 53-56°C. capes.gov.brrsc.org

Another significant improvement is a synthesis process that streamlines purification by omitting the alkaline cleaning step. sid.ir This patented method involves a one-step synthesis from acrylonitrile and diacetone alcohol, followed by hydrolysis, reduced pressure fractionation, and recrystallization from xylene. This simplified process reduces product loss and reportedly increases the yield to nearly 70%, with a purity higher than 98%. sid.ir

Further optimization studies have identified the ideal technical conditions for various stages of the synthesis. For instance, one study determined the optimal conditions for synthesizing the intermediate, including a mole ratio of acetone to acrylonitrile of 2.4 and a reaction temperature of 50°C. itu.edu.tr The same study optimized the crystallization of the intermediate and the subsequent neutralization step to achieve a final product purity of 99.76%. itu.edu.tr Modern synthetic methods like microwave-assisted and enzymatic synthesis have also been proposed as potential routes to improve reaction speed and control. researchgate.net

Table 2: Comparison of Optimized Synthesis Findings for this compound

| Optimization Focus | Key Process Feature | Reported Yield | Reported Purity / Melting Point | Reference |

|---|---|---|---|---|

| Environmental Impact Reduction | Avoids recrystallization, uses a new extraction method. | 54.5% | Melting Point: 53-56°C | capes.gov.brrsc.org |

| Process Simplification | Omits alkaline cleaning step; uses reduced pressure fractionation and xylene recrystallization. | ~70% | >98% | sid.ir |

| Technical Condition Optimization | Detailed optimization of reaction, crystallization, and neutralization parameters. | 49.6% | 99.76%; Melting Point: 56.1-56.7°C | itu.edu.tr |

Electrochemical Polymerization Techniques for this compound

While various polymerization techniques such as free-radical, emulsion, and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization are well-documented for this compound, a review of available scientific literature indicates a lack of specific research on the electrochemical polymerization of the this compound monomer itself. Studies on the electrochemical polymerization of the parent compound, acrylamide, and other N-substituted monomers exist, but direct methodologies for DAAM have not been reported.

Fundamental Polymerization Mechanisms of Diacetone Acrylamide

Homopolymerization Pathways and Kinetics

Free-Radical Polymerization Characteristics

Diacetone Acrylamide (B121943) (DAAM) is a vinyl monomer that readily undergoes homopolymerization through conventional free-radical pathways. researchgate.net This process can be initiated using standard thermal initiators, such as persulfates, in various systems including solution, bulk, and emulsion polymerization. researchgate.netgoogle.com The reactivity of DAAM in free-radical polymerization is considered high, allowing it to form homopolymers and copolymers with a wide range of other vinyl monomers. researchgate.net

The resulting homopolymer, poly(diacetone acrylamide) (PDAAM), is typically insoluble in water, a characteristic that is utilized in applications like polymerization-induced self-assembly (PISA). nih.gov Despite the monomer's high water solubility, the polymer precipitates from aqueous solution once a certain degree of polymerization is achieved. nih.gov The polymerization can be carried out under relatively mild conditions. For instance, copolymer emulsions of DAAM have been synthesized using ammonium (B1175870) persulfate as an initiator in a two-stage seed batch emulsion process. google.com The kinetics of the polymerization are influenced by factors typical for free-radical reactions, such as monomer concentration, initiator concentration, and temperature. nih.gov

Ionic Polymerization Initiatives

The ionic polymerization of this compound is not a widely reported or conventional method for synthesizing its homopolymer. The literature on the direct anionic or cationic homopolymerization of DAAM is notably scarce. This is likely attributable to the monomer's chemical structure, which contains functional groups that can interfere with ionic polymerization mechanisms.

Specifically, the amide group possesses a proton that can be abstracted by strong anionic initiators, leading to termination or side reactions. acs.orgscispace.com Furthermore, the ketone carbonyl group present in the diacetone moiety can interact with or be attacked by ionic initiators and propagating species, further complicating the reaction. kimachemical.com While anionic polymerization has been successfully applied to certain N-substituted acrylamides, particularly N,N-disubstituted variants that lack an acidic amide proton, these successes are often highly dependent on the specific monomer structure and reaction conditions. researchgate.netepfl.ch For instance, attempted anionic polymerization of some N-substituted dimethacrylamides has been reported as unsuccessful due to unfavorable electronic and conformational properties. scispace.com Given these inherent challenges, free-radical and controlled-radical methods remain the predominant pathways for the polymerization of DAAM.

Controlled/Living Radical Polymerization (CRP) of this compound

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization has emerged as a powerful technique for synthesizing well-defined polymers of this compound (PDAAM) with controlled molecular weights and low polydispersity. The RAFT mechanism is based on a degenerative chain transfer process involving a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). The process allows for the synthesis of polymers with living characteristics, where polymer chains grow simultaneously and remain active. researchgate.net

Kinetic studies of DAAM polymerization via RAFT demonstrate features of a controlled process. This is evidenced by a linear increase in polymer molecular weight with monomer conversion and the maintenance of a narrow molecular weight distribution (low dispersity, Đ or PDI). capes.gov.br The polymerization is typically initiated by a conventional radical initiator, such as 4,4′-azobis(4-cyanovaleric acid) (ACVA), and the control over the polymerization is achieved by the rapid equilibrium between active, propagating radicals and dormant polymer chains capped with the RAFT agent. scispace.comresearchgate.net This equilibrium minimizes termination reactions, allowing for precise control over the final polymer architecture. researchgate.net

A common application showcasing this control is RAFT aqueous dispersion polymerization, where the polymerization of DAAM proceeds with clear kinetic control, often showing a significant rate enhancement characteristic of Polymerization-Induced Self-Assembly (PISA) systems. bio-rad.com

Table 1: Kinetic Data for RAFT Polymerization of this compound This table presents representative data from a study on the RAFT polymerization of DAAM, illustrating the controlled nature of the reaction.

| Target DP of PDAAM | Macro-CTA | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |

| 100 | PDMAC₅₈ | >99 | 24,800 | 1.18 |

| 150 | PDMAC₅₈ | >99 | 30,500 | 1.20 |

| 200 | PDMAC₅₈ | >99 | 38,900 | 1.25 |

| 230 | PDMAC₅₈ | >99 | 44,000 | 1.28 |

Data sourced from a study on PDMAC-PDAAM diblock copolymer synthesis. Mn and Đ were determined by DMF GPC. DP = Degree of Polymerization. PDMAC = Poly(N,N-dimethylacrylamide).

A significant application of the controlled polymerization of DAAM is in the synthesis of block copolymers, which is often achieved by chain-extending a pre-synthesized macromolecular chain transfer agent (macro-CTA) with DAAM. This approach is central to forming complex polymer architectures, such as diblock copolymer nano-objects, via RAFT-mediated PISA. nih.govmdpi.com

In a typical process, a hydrophilic polymer is first synthesized via RAFT polymerization to create a macro-CTA. This soluble macro-CTA is then used to initiate the polymerization of DAAM in a suitable solvent, usually water. nih.govmdpi.com As the DAAM polymerizes, it forms a growing hydrophobic block (PDAAM), leading to in-situ self-assembly into nanoparticles with various morphologies (e.g., spheres, worms, or vesicles). nih.govpenpet.com

Various hydrophilic macro-CTAs have been successfully chain-extended with DAAM. A prominent example is poly(N,N-dimethylacrylamide) (PDMAC), which has been used to create a range of PDMAC-PDAAM diblock copolymers. nih.govbio-rad.com Other examples include cationic macro-CTAs like poly(2-(acryloyloxy)ethyltrimethylammonium chloride) (PATAC) and poly((vinylbenzyl) trimethylammonium chloride) (PVBTMAC), demonstrating the versatility of this approach. epfl.ch

Table 2: Examples of Macro-CTA Systems for RAFT Polymerization of this compound This table summarizes various macro-CTAs used to synthesize block copolymers with PDAAM, highlighting the resulting polymer structures.

| Macro-CTA | Stabilizer Type | Core-Forming Block | Resulting Structure Example |

| Poly(N,N-dimethylacrylamide) (PDMAC) | Non-ionic | PDAAM | PDMAC-PDAAM diblock copolymer nano-objects nih.govmdpi.com |

| Poly(2-(acryloyloxy)ethyltrimethylammonium chloride) (PATAC) | Cationic | PDAAM | PATAC-PDAAM diblock copolymer spheres epfl.ch |

| Poly((vinylbenzyl) trimethylammonium chloride) (PVBTMAC) | Cationic | PDAAM | PVBTMAC-PDAAM copolymer particles |

| Poly(AEMA) | Cationic | PDAAM | Poly(AEMA)-b-PDAAM block copolymers kimachemical.com |

AEMA = 2-aminoethylmethacrylamide hydrochloride

Mechanism and Kinetic Control in RAFT Systems

Emulsion Polymerization Techniques for this compound

Emulsion polymerization is a significant technique for producing this compound (DAAM) copolymers, resulting in stable aqueous dispersions known as latexes. This method is environmentally advantageous as it uses water as the dispersion medium, reducing the reliance on volatile organic compounds (VOCs). The resulting latexes are utilized in a variety of applications, including coatings and adhesives.

Seed batch emulsion polymerization is a specific method used to create DAAM copolymer emulsions. This process typically involves a two-stage approach to ensure control over particle size and morphology. researchgate.netsid.ir In this technique, a "seed" latex is first prepared, and then the remaining monomers are added in subsequent stages. researchgate.net

The process begins by adding emulsifiers, such as sodium lauryl sulphate and nonyl phenol (B47542), along with deionized water to a reaction vessel. researchgate.netsid.ir A portion of the monomer pre-emulsion, which includes this compound (DAAM), methyl methacrylate (B99206) (MMA), and butyl acrylate (B77674) (BA), is introduced along with an initiator like ammonium persulfate. researchgate.netsid.ir This initial mixture is heated and stirred to form the seed latex particles. sid.ir Once the seed is formed, the remaining monomer pre-emulsion and initiator are added incrementally to grow the polymer particles. researchgate.net DAAM is incorporated as a functional monomer, providing sites for subsequent cross-linking. sid.irresearchgate.net

Research has shown that as the concentration of DAAM increases in these copolymer emulsions, there is a corresponding increase in the particle size, particle size distribution, and viscosity of the emulsion. sid.irresearchgate.net Conversely, the glass transition temperature (Tg) of the resulting copolymers decreases with a higher DAAM content. sid.ir

Below is a representative recipe for a two-stage seed batch emulsion polymerization involving DAAM.

Table 1: Recipe for Seed Batch Emulsion Polymerization of DAAM-MMA-BA sid.irscribd.com This interactive table summarizes the components used in a typical two-stage polymerization process.

| Stage | Ingredient | Weight (g) | Function |

|---|---|---|---|

| First Stage (Seed) | De-ionized water | 27.0 | Dispersion Medium |

| Sodium lauryl sulphate (SLS) | 0.25 | Emulsifier | |

| Nonyl phenol (NP10) | 0.55 | Emulsifier | |

| Monomer Mixture (MMA/BA/DAAM) | 11.85 (25% of total) | Monomers | |

| Ammonium persulphate (APS) | 0.10 | Initiator | |

| Second Stage | Monomer Mixture (MMA/BA/DAAM) | 35.55 (75% of total) | Monomers |

| Ammonium persulphate (APS) | 0.228 | Initiator |

Semi-continuous microemulsion copolymerization is another advanced method for synthesizing stable latexes of DAAM-containing copolymers. orientjchem.orgresearchgate.net This technique allows for high solid content and good storage stability of the polymer emulsion. aip.orgaip.org It involves the continuous feeding of monomers into the reaction vessel over a period, which helps in controlling the reaction kinetics and the final polymer properties. orientjchem.org

In this process, copolymers are typically synthesized from monomers such as butyl acrylate (BA), methyl methacrylate (MMA), and DAAM. orientjchem.orgresearchgate.net In some formulations, other monomers like vinyl neo-decanoate (VeoVa-10) are also included. orientjchem.orgresearchgate.net Ammonium persulfate is commonly used as the initiator. researchgate.net To minimize the content of residual free monomers, a redox system is often employed for post-polymerization. researchgate.net

A key aspect of this method is the stabilization system, which can include various anionic and non-ionic surfactants, sometimes specifically those free of alkylphenol ethoxylates (APEO-free) for environmental considerations. researchgate.net The resulting DAAM copolymer emulsions provide carbonyl groups that can be cross-linked, often at ambient temperatures, with agents like adipic acid dihydrazide (ADH). aip.orgaip.org This cross-linking reaction significantly improves the mechanical strength, heat resistance, and water resistance of the final film. aip.org Studies have found that the optimal degree of cross-linking is achieved under specific conditions, such as a pH of 5 and a DAAM/ADH molar ratio of 1.5/1. aip.orgaip.org

Seed Batch Emulsion Polymerization

Photopolymerization Dynamics and Rate Studies

This compound is a key component in various photopolymer systems, particularly those developed for holographic recording applications. tudublin.ietudublin.ie These materials are valued for being self-processing and having a large dynamic range. tudublin.ie Understanding the kinetics of photopolymerization is crucial for optimizing the performance of these materials.

The rate of polymerization in DAAM-based photopolymers can be precisely measured using spectroscopic methods, with Raman spectroscopy being a particularly effective tool. tudublin.ietudublin.ie This non-invasive technique allows for real-time monitoring of the conversion of monomer to polymer.

The measurement is achieved by tracking the change in intensity of a specific Raman peak corresponding to the carbon-carbon double bond (C=C) of the acrylamide monomer, which is consumed during polymerization. tudublin.ie For DAAM, the characteristic peak is located at 1628 cm⁻¹. tudublin.ie As the polymerization reaction proceeds upon exposure to light, the intensity of this peak decreases. By modeling this decay, often using a stretched exponential or Kohlrausch decay function, the polymerization rate constant (k) can be determined. tudublin.ie

Using this technique, the polymerization rate for a low-toxicity DAAM-based photopolymer was determined to be 0.020 s⁻¹. This is significantly slower than the rate measured for the more traditional acrylamide (AA)-based photopolymer, which has a rate of 0.100 s⁻¹. tudublin.ietudublin.ie

Table 2: Polymerization Rates of Acrylamide Monomers Measured by Raman Spectroscopy tudublin.ietudublin.ie This interactive table compares the polymerization rates of this compound (DAAM) and Acrylamide (AA).

| Monomer | Polymerization Rate (k) | Measurement Technique |

|---|---|---|

| This compound (DAAM) | 0.020 s⁻¹ | Raman Spectroscopy |

The polymerization kinetics of DAAM-based photopolymers are sensitive to both additives and environmental conditions. These factors can be manipulated to fine-tune the material's properties for specific applications.

One of the most influential additives is glycerol (B35011). tudublin.ie When incorporated into the DAAM photopolymer formulation, glycerol acts as a plasticizer. tudublin.ieoptica.org This increases the mobility of monomer molecules and initiating species within the polymer layer, thereby increasing the rate at which the polymerization reaction can occur. tudublin.ie Research has demonstrated that the inclusion of glycerol can increase the polymerization rate of the DAAM photopolymer by up to 60%. tudublin.ietudublin.ie

Environmental factors such as the intensity of the recording light also play a critical role. optica.org At very low intensities, the polymerization rate is slow due to a limited number of initiating species being generated. optica.org As the intensity increases, the rate of polymerization also increases. optica.org However, an interesting effect is observed when glycerol is added: the polymerization rate becomes less dependent on the recording intensity. tudublin.ietudublin.ie This is quantified by the polymerization rate intensity dependence parameter, 'c', which was found to be 24% lower in a glycerol-containing DAAM photopolymer compared to one without. tudublin.ie This indicates a more stable and uniform response over a range of light intensities. optica.org

Furthermore, the cross-linking reaction that often follows polymerization, particularly the keto-hydrazide reaction between DAAM and adipic dihydrazide (ADH), is influenced by factors like pH and water concentration. The reaction is found to be acid-catalyzed and proceeds more favorably at lower water concentrations, which typically occur during the film formation and drying process. surrey.ac.uk

Table 3: Effect of Glycerol on DAAM Photopolymerization Kinetics tudublin.ietudublin.ie This interactive table summarizes the impact of the additive glycerol on key polymerization parameters.

| Parameter | DAAM Photopolymer (No Additive) | DAAM Photopolymer with Glycerol | Effect of Glycerol |

|---|---|---|---|

| Polymerization Rate | Base Rate (0.020 s⁻¹) | Up to 60% faster | Increases reaction speed |

| Rate Dependence on Intensity (c) | 1.03 ± 0.06 | 0.78 ± 0.09 | Reduces dependence on recording intensity by 24% |

Copolymerization Strategies Involving Diacetone Acrylamide

Copolymerization with Acrylic and Methacrylic Monomers

DAAM is frequently copolymerized with common acrylic and methacrylic monomers to produce emulsions for coatings and adhesives. These systems capitalize on the well-understood chemistry of acrylic polymers while introducing the cross-linking functionality of DAAM.

Copolymer emulsions of DAAM with methyl methacrylate (B99206) (MMA) and butyl acrylate (B77674) (BA) are often synthesized via emulsion polymerization techniques. researchgate.netsid.iraip.org In a typical semi-continuous or two-stage seed batch emulsion polymerization, DAAM is incorporated as a functional monomer alongside MMA and BA. researchgate.netsid.iraip.org The resulting latexes can be cross-linked post-polymerization. The reaction between the ketone groups of the copolymerized DAAM and a cross-linking agent, such as adipic acid dihydrazide (ADH) or 1,3-diaminopropane (B46017), occurs during film formation as water evaporates, leading to a durable, three-dimensional polymer network. gantrade.comresearchgate.netsid.iraip.org

Research findings indicate that the concentration of DAAM in these terpolymer systems has a significant impact on the properties of the emulsion and the final film. An increase in DAAM content generally leads to an increase in the particle size, particle size distribution, and viscosity of the emulsion. researchgate.netsid.ir Conversely, the glass transition temperature (Tg) of the copolymer tends to decrease as the DAAM fraction increases, which is attributed to the replacement of the "hard" MMA monomer (Tg ≈ 100-105°C) with the "soft" DAAM monomer (Tg ≈ 77°C). sid.ir Optimized systems, often with around 4 wt% DAAM, exhibit improved chemical resistance and mechanical properties after cross-linking. researchgate.netsid.ir

| DAAM Content (wt%) | Average Particle Size (nm) | Viscosity (cP) | Glass Transition Temperature (Tg) (°C) |

|---|---|---|---|

| 1 | 115.3 | 13.6 | 27.06 |

| 2 | 121.2 | 16.5 | 23.41 |

| 3 | 128.5 | 20.3 | 18.52 |

| 4 | 135.1 | 25.8 | 13.65 |

DAAM is also copolymerized with other acrylamide-type monomers to create water-soluble or stimuli-responsive polymers.

With Acrylamide (AM) , copolymerization creates water-soluble polymers, although the resulting copolymers of acrylamide and diacetone acrylamide are only soluble in water when the weight ratio of acrylamide to DAAM is greater than 0.4:1. google.com Studies on the copolymerization of AM and DAAM have determined reactivity ratios, which provide insight into the distribution of monomer units in the polymer chain. researchgate.net The molecular weight of these copolymers tends to decrease as the proportion of DAAM in the monomer feed increases. researchgate.net

With N,N-Dimethylacrylamide (DMAC) , copolymerization is often achieved through controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT). nih.govcolab.ws This approach is frequently used in a process called Polymerization-Induced Self-Assembly (PISA), where a hydrophilic poly(N,N-dimethylacrylamide) (PDMAC) block is chain-extended with DAAM, a monomer that forms a water-insoluble polymer. nih.govacs.org As the PDAAM block grows, it becomes insoluble and drives the self-assembly of the block copolymers into various nano-objects, such as spheres, worms, or vesicles, directly in the aqueous polymerization medium. nih.govcolab.wsacs.org The final morphology is dependent on parameters like the degree of polymerization of each block and the total solids content. acs.org Furthermore, researchers have leveraged the PISA process to create gradient copolymers of DAAM and DMA, where the hydrophobicity of the growing nanoparticle core biases the reaction selectivity, leading to preferential incorporation of DAAM over the more hydrophilic DMA. figshare.comnsf.gov

| Stabilizer Block | Core-Forming Block | Observed Morphology |

|---|---|---|

| PDMAC68 | PDAAMx (x = 50-200) | Spherical Nanoparticles |

| PDMAC30 | PDAAM150 | Pure Vesicles |

| PDMAC30 | PDAAM100 | Mixed Lamellae/Vesicles |

| PDMAC30 | PDAAM80 | Pure Lamellae |

Methyl Methacrylate and Butyl Acrylate Systems

Copolymerization with Advanced Functional Monomers

The incorporation of DAAM with other functional monomers leads to copolymers with advanced, often stimuli-responsive, properties suitable for biomedical and other specialized applications.

Copolymers of DAAM and 2-Aminoethylmethacrylamide hydrochloride (AEMA) have been synthesized to create materials with specific properties for biomedical applications. islandscholar.ca Using RAFT polymerization, researchers have prepared both block and statistical copolymers of DAAM and AEMA with a target molecular weight of 20 kDa. islandscholar.ca A key interest in this system is the potential for post-polymerization modification, where the AEMA units can be converted to a Vitamin B5 analogue, a conversion that is difficult to achieve through direct copolymerization. islandscholar.ca The typical synthesis strategy involves first preparing a poly(AEMA) macro-chain transfer agent (macro-CTA) and subsequently chain-extending it with DAAM to form the desired copolymer architecture. islandscholar.ca

| Copolymer Type | Synthesis Strategy | Target Molecular Weight (kDa) |

|---|---|---|

| Block Copolymer | Chain extension of poly(AEMA) macro-CTA with DAAM | 20 |

| Statistical Copolymer | Copolymerization of AEMA and DAAM monomers | 20 |

The copolymerization of DAAM with (2-dimethylamino)ethyl methacrylate (DEMA) highlights the role of electrostatic interactions in forming complex nanostructures. In one study, these two monomers were copolymerized in an aqueous solution in the presence of alginic acid. researchgate.net This one-pot synthesis method yielded stable complex nanoparticles without the need for organic solvents. The formation of these nanoparticles is driven by the electrostatic interaction between the polycationic DEMA segments of the copolymer and the polyanionic alginic acid. researchgate.net This interaction results in a core-shell structure where the complex of poly(DEMA-co-DAA) and alginic acid forms the core, and residual alginate segments form the shell. researchgate.net The average diameter of the resulting nanoparticles was found to be dependent on the molar percentage of DAAM in the monomer feed. researchgate.net

| Molar Percentage of DAAM (with respect to DEMA) | Average Nanoparticle Diameter (nm) |

|---|---|

| 0.5 | 120 |

| 0.2 | 165 |

| 0.1 | 198 |

| 0 | 213 |

The copolymerization of DAAM with N-isopropylacrylamide (NIPAM) is of significant interest for creating thermoresponsive materials. ciac.jl.cnrsc.org NIPAM-based polymers are known for exhibiting a Lower Critical Solution Temperature (LCST), around which they undergo a reversible phase transition in aqueous solutions. nih.govrsc.org Amphiphilic block copolymers composed of a thermoresponsive NIPAM block and a DAAM block have been synthesized via RAFT polymerization. ciac.jl.cnrsc.org

For example, PNIPAM-b-PDAAM diblock copolymers can self-assemble in water to form stable, spherical core-shell micelles. ciac.jl.cn These micelles can be used as carriers for other molecules. In one study, the mean diameter of the micelles was around 150 nm. ciac.jl.cn In another approach, ABA-type triblock copolymers, P(NIPAM-co-DAAM)-b-PAM-b-P(DAAM-co-NIPAM), were synthesized. These copolymers, when mixed with the cross-linker ADH, form dynamic hydrogels that are injectable and self-healing, with stability that can be tuned by thermal-induced micellization of the thermo-sensitive end blocks. rsc.org The thermoresponsive nature of the NIPAM block combined with the cross-linking capability of the DAAM block allows for the creation of smart materials that respond to environmental temperature changes. ciac.jl.cnrsc.org

| Property | Value |

|---|---|

| Mean Diameter (SEM) | ~150 nm |

| Critical Micelle Concentration | ~7.0 mg/L |

| FA-Loaded Content | up to 25% |

| FA Entrapment Efficiency | up to 72% |

(2-Dimethylamino)ethyl Methacrylate (DEMA) Interactions

Reactivity Ratios and Microstructure Prediction in this compound Copolymers

The behavior and final properties of a copolymer are intrinsically linked to its microstructure, which describes the sequence distribution of the different monomer units along the polymer chain. This microstructure is governed by the relative reactivities of the comonomers during polymerization, a relationship quantified by reactivity ratios (r₁ and r₂).

The reactivity ratio for a pair of monomers (M₁ and M₂) is the ratio of the rate constant for a propagating chain ending in a given monomer unit adding to another monomer of the same type, versus the rate constant for it adding to the other monomer type.

If r₁ > 1, the propagating chain M₁• prefers to add M₁.

If r₁ < 1, the propagating chain M₁• prefers to add M₂.

If r₁ ≈ 1, the propagating chain shows no preference.

If r₁ ≈ r₂ ≈ 1, a random or statistical copolymer is formed.

If r₁ ≈ r₂ ≈ 0, an alternating copolymer is formed.

If the product r₁r₂ = 1, the copolymerization is considered ideal, resulting in a random distribution of monomers that reflects the feed composition. researchgate.net

If the product r₁r₂ < 1, there is a tendency toward alternation.

If the product r₁r₂ > 1, there is a tendency toward block copolymer formation.

By determining the reactivity ratios, the microstructure of the resulting copolymer, including the mean sequence length distribution of monomer units, can be predicted for various feed compositions. researchgate.net For DAAM, studies have shown favorable reactivity ratios with many common acrylic and vinyl monomers, indicating that it copolymerizes uniformly and can form copolymers with compositions that closely mirror the monomer feed. researchgate.netgantrade.com This predictability is crucial for designing polymers with specific functionalities and properties. For instance, in the copolymerization of Acrylamide (AM) and DAAM, the product of the reactivity ratios (r₁r₂) has been determined to be 0.75, indicating a tendency to form a random copolymer. researchgate.net

The Alfrey-Price Q-e scheme is another model used to predict monomer reactivity. The parameter 'Q' represents the reactivity of a monomer, and 'e' describes its polarity. These values have been calculated for DAAM, further enabling the prediction of its behavior in copolymerization with other monomers. researchgate.net

The table below presents the reactivity ratios for the copolymerization of this compound (M₁) with several common vinyl comonomers (M₂).

| M₂ (Comonomer) | r₁ (DAAM) | r₂ | Temperature (°C) | Notes |

| Styrene | 0.20 ± 0.05 | 0.30 ± 0.03 | 60 | Tends toward alternation. researchgate.netgantrade.com |

| Methyl Methacrylate | 0.65 ± 0.05 | 1.45 ± 0.10 | 60 | researchgate.netgantrade.com |

| Butyl Acrylate | 0.82 | 0.85 | 80 | Close to ideal random copolymerization. gantrade.com |

| Vinyl Acetate (B1210297) | 4.65 ± 0.15 | 0.05 ± 0.01 | 60 | DAAM is much more reactive. gantrade.com |

| Acrylonitrile (B1666552) | 0.80 ± 0.10 | 0.90 ± 0.10 | 60 | Close to ideal random copolymerization. gantrade.com |

| Acrylamide | 1.14 | 0.66 | - | Tends toward random copolymerization (r₁r₂ = 0.75). researchgate.net |

Synthesis of Diverse Copolymer Architectures

The functional nature of DAAM and its favorable copolymerization characteristics have been exploited to create a variety of advanced copolymer architectures, including statistical, block, and graft copolymers. These structures are often synthesized using controlled/living radical polymerization (CLRP) techniques, which allow for precise control over molecular weight, dispersity, and chain architecture.

Statistical and block copolymers of DAAM are widely synthesized, with Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization being a particularly prominent technique due to its tolerance of a wide range of functional monomers and solvents, including aqueous systems. islandscholar.carsc.org

Statistical Copolymers: In a statistical copolymer, the monomer units are arranged randomly or with a statistical distribution along the chain. These are typically formed when the reactivity ratios of the comonomers are close to unity. gantrade.com Recently, a strategy termed statistical polymerization-induced self-assembly (stat-PISA) has been developed, which allows for the one-step synthesis of stable statistical copolymer assemblies at high solids content, using DAAM as a core-forming monomer. acs.org

Block Copolymers: Block copolymers consist of two or more long sequences (blocks) of different monomer units. The synthesis of DAAM-containing block copolymers often involves the use of a macro-chain transfer agent (macro-CTA) or macroinitiator. For example, a hydrophilic polymer block is first synthesized and then used to initiate the polymerization of DAAM, which forms a second, often hydrophobic or functional, block. nih.govacs.org

A powerful method for creating block copolymer nano-objects is Polymerization-Induced Self-Assembly (PISA). In a typical aqueous RAFT PISA formulation, a hydrophilic macro-CTA is chain-extended with DAAM. acs.org As the poly(this compound) (PDAAM) block grows, it becomes insoluble in the aqueous medium and drives the in-situ self-assembly of the block copolymers into various morphologies, such as spheres, worms, or vesicles, depending on parameters like the degree of polymerization and solids content. rsc.orgacs.orgcolab.ws These techniques have been used to create a variety of DAAM-based block copolymers. ciac.jl.cnrsc.org

The table below summarizes representative examples of statistical and block copolymers synthesized using DAAM.

| Copolymer System | Architecture | Synthesis Method | Key Features |

| Poly(N,N-dimethylacrylamide) - Poly(this compound) (PDMA-b-PDAAM) | Diblock | Aqueous RAFT PISA | Forms self-assembled nano-objects (spheres, worms, vesicles). rsc.orgacs.org |

| Poly(N-isopropylacrylamide) - Poly(this compound) (PNIPAM-b-PDAAM) | Diblock | RAFT Polymerization | Amphiphilic and thermosensitive; forms micelles in water. ciac.jl.cn |

| Poly(this compound) - Poly(tert-butyl acrylate) (PDAAM-b-PtBA) | Diblock | Photoinitiated RAFT PISA | Ketone-functionalized nano-objects prepared at room temperature. nih.gov |

| Poly(AEMA) - Poly(DAAM) | Statistical & Block | RAFT Polymerization | Synthesized to create precursors for more complex functional polymers. islandscholar.ca |

| Poly(N,N-dimethylacrylamide) - statistical Poly(DAAM-co-N,N-dimethylacrylamide) | BAB Triblock | RAFT PISA | Forms dynamic, thermoresponsive polymer networks in water. rsc.org |

Graft copolymers are branched macromolecules consisting of a main polymer chain (the backbone) to which one or more side chains (the grafts), which are structurally distinct, are attached. The incorporation of DAAM into graft copolymers can be achieved through two primary strategies: "grafting from" and "grafting onto". mdpi.com

"Grafting From": In this approach, active sites are created along the polymer backbone, which then initiate the polymerization of the graft monomer (DAAM). This method is effective for achieving high graft densities. mdpi.com A common technique involves using a chemical initiator to generate radicals on a natural polymer backbone, such as starch or cellulose (B213188), in the presence of DAAM monomer. nih.gov For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used to initiate the graft copolymerization of DAAM onto starch, with studies showing high grafting efficiency. nih.gov Similarly, DAAM has been successfully grafted from natural rubber latex particles using seeded emulsion polymerization and from cellulose using Atom Transfer Radical Polymerization (ATRP) by first creating a macroinitiator from the cellulose backbone. researchgate.netscientific.netcellulosechemtechnol.ro

"Grafting Onto": This method involves attaching pre-synthesized polymer chains with reactive end-groups onto a polymer backbone containing complementary functional groups. While this approach may result in lower grafting density due to steric hindrance, it allows for better characterization of the grafted chains before attachment. mdpi.com An example is the synthesis of a thermoresponsive graft copolymer where amino-terminated poly(N,N-dimethylacrylamide-co-diacetone acrylamide) side chains were grafted onto a partially hydrolyzed polyacrylamide (HPAM) backbone. researchgate.net

The table below provides examples of graft copolymers prepared using this compound.

| Backbone Polymer | Grafted Chain | Grafting Method | Initiation/Reaction |

| Natural Rubber (NR) | Poly(this compound) | "Grafting From" | Seeded emulsion polymerization with a redox initiator system. researchgate.netscientific.net |

| Starch | Poly(this compound) | "Grafting From" | Free radical polymerization initiated by Ceric Ammonium Nitrate (CAN) or other initiators. nih.gov |

| Cellulose | Poly(this compound) | "Grafting From" | Atom Transfer Radical Polymerization (ATRP) from a cellulose macroinitiator. cellulosechemtechnol.ro |

| Partially Hydrolyzed Polyacrylamide (HPAM) | Poly(N,N-dimethylacrylamide-co-diacetone acrylamide) | "Grafting Onto" | Reaction between the backbone and pre-formed, amino-terminated side chains. researchgate.net |

| Cotton Cellulose | Poly(this compound) | "Grafting From" | Photo-initiated graft polymerization. researchgate.net |

Crosslinking Chemistry and Network Formation Induced by Diacetone Acrylamide

Keto-Hydrazide Crosslinking Reaction Mechanisms

The most prominent crosslinking chemistry involving DAAM is its reaction with dihydrazides, most commonly adipic acid dihydrazide (ADH). atamanchemicals.comgantrade.com This "keto-hydrazide" reaction is a type of condensation reaction that forms the basis for many ambient temperature, self-crosslinking technologies used in coatings, adhesives, and sealants. gantrade.comresearchgate.net The DAAM is first copolymerized into a polymer, typically an acrylic, creating well-dispersed pendant ketone sites along the polymer backbone. gantrade.comgantrade.com The ADH, a difunctional crosslinking agent, is then introduced, often in the aqueous phase of an emulsion. gantrade.com

The reaction proceeds via the nucleophilic attack of the hydrazide group of ADH on the carbonyl carbon of the DAAM's ketone group. nih.gov This interaction ultimately leads to the formation of a stable covalent bond, crosslinking the polymer chains and resulting in the formation of a polymer network. aip.org The by-product of this reaction is water. gantrade.comgantrade.com

The keto-hydrazide crosslinking reaction is significantly influenced by the chemical environment, particularly pH. gantrade.comsurrey.ac.uk The reaction is acid-catalyzed, meaning the rate of crosslinking is high at low pH values and almost nonexistent at a pH of 8 or above. gantrade.comresearchgate.net This pH sensitivity is a critical feature for practical applications, especially in latex systems. By maintaining the emulsion at a pH above 8, typically with a volatile base like ammonia (B1221849), the DAAM-containing polymer and the ADH crosslinker can coexist with excellent storage stability, preventing premature crosslinking. gantrade.comgantrade.com

The crosslinking process is designed to occur during the film formation stage. gantrade.com As the water in an emulsion evaporates, the volatile base also escapes, causing a drop in the pH of the system. gantrade.comgantrade.com This decrease in pH catalyzes the reaction between the DAAM and ADH, leading to rapid crosslinking at ambient temperatures after the polymer particles have coalesced. gantrade.commcpolymers.com The concentration of water also plays a role; the reaction is favored at lower water concentrations, which naturally occurs during the drying process. surrey.ac.ukresearchgate.net This controlled onset of crosslinking ensures that the network forms after particle packing and coalescence, leading to a more uniform and mechanically robust film. gantrade.comresearchgate.net

Formation of Imine Linkages vs. Enamine Pathways

Alternative Crosslinking Agent Systems (e.g., 1,3-Diaminopropane)

While ADH is the most common crosslinker for DAAM, other compounds can also be used. One such alternative is 1,3-diaminopropane (B46017). researchgate.netsid.ir Similar to dihydrazides, diamines can react with the ketone group of DAAM to form imine linkages, resulting in a crosslinked network. sid.ir Research has shown that crosslinking DAAM-containing copolymer emulsions with 1,3-diaminopropane at room temperature can produce one-component thermoset systems. researchgate.net Studies have demonstrated that increasing the concentration of DAAM in these systems, up to a certain level, leads to improved chemical resistance and mechanical properties of the resulting coatings due to the formation of a denser polymer network. researchgate.netsid.ir Other amine-based crosslinkers, such as hyperbranched or dendritic polymers with reactive amine functional groups, have also been explored, postulating an enamine formation mechanism. google.com

Control of Crosslinking Density and Network Morphology

The density of the crosslinks and the resulting network morphology are critical parameters that dictate the final properties of the polymer material. Several factors can be manipulated to control these characteristics.

Monomer Concentration: The concentration of DAAM in the copolymer is a primary determinant of the number of available crosslinking sites. gantrade.com Typically, DAAM concentrations are kept between 1-5 wt.% of the monomer mixture. gantrade.comgantrade.com Increasing the DAAM content generally leads to a higher crosslinking density, which can enhance properties like water and chemical resistance. mdpi.com However, excessively high concentrations can sometimes be detrimental. aip.org

Crosslinker-to-Monomer Ratio: The molar ratio of the crosslinking agent (like ADH) to the DAAM units is another crucial control parameter. gantrade.com Varying this ratio can be used to manage the crosslink density and influence properties like storage stability. gantrade.comnih.gov For instance, research on styrene/acrylate (B77674) emulsions showed that different DAAM to ADH ratios significantly impacted properties like wet scrub resistance. ekb.eg

Particle Size: The rate of crosslinking can be influenced by the size of the latex particles, with studies suggesting that the transport of the water-soluble crosslinking agent (like ADH) into the polymer particles can be a rate-limiting step, leading to a slower crosslinking rate in larger particles. surrey.ac.ukresearchgate.net

The resulting network morphology influences the material's mechanical properties. A well-formed, three-dimensional network enhances abrasion resistance, solvent resistance, and adhesion. gantrade.comgantrade.com The goal is often to achieve a balance that provides sufficient strength and resistance without making the material too brittle. nih.gov

| Controlling Factor | Mechanism of Control | Effect on Network | Impact on Final Properties | Reference |

|---|---|---|---|---|

| DAAM Concentration | Varies the number of available ketone functional groups for reaction. | Higher concentration generally leads to higher crosslink density. | Improves chemical resistance, water resistance, and mechanical strength up to an optimal point. | gantrade.commdpi.com |

| Crosslinker (e.g., ADH) to DAAM Ratio | Adjusts the stoichiometry of the crosslinking reaction. | Directly influences the extent of crosslinking and network formation. | Affects cure rate, storage stability, and mechanical performance like scrub resistance. | gantrade.comnih.govekb.eg |

| pH | Catalyzes the keto-hydrazide reaction (acid-catalyzed). | Controls the onset and rate of the crosslinking reaction. | Enables one-pot stability at high pH and triggers curing upon drying and pH drop. | gantrade.comresearchgate.net |

| Particle Size | Affects the diffusion of the crosslinker into the polymer particles. | Can be rate-limiting, with slower crosslinking observed in larger particles. | Influences the uniformity and kinetics of network formation. | surrey.ac.ukresearchgate.net |

In-situ Crosslinking During Polymerization-Induced Self-Assembly (PISA)

Polymerization-Induced Self-Assembly (PISA) is a powerful technique for producing block copolymer nanoparticles with various morphologies directly in a polymerization medium. nih.govresearchgate.net DAAM is a valuable monomer in PISA formulations, particularly in aqueous systems, as it can form the core-forming block of the nanoparticles. nih.govrsc.orgcolab.ws

A significant advantage of using DAAM in PISA is the ability to perform in-situ crosslinking. This involves adding a crosslinking agent during the polymerization process itself. For example, an asymmetric crosslinker like allyl acrylamide (B121943) can be statistically copolymerized with DAAM. researchgate.netacs.org This approach creates covalent crosslinks within the core of the self-assembled nanoparticles as they are being formed. whiterose.ac.uk In-situ crosslinking enhances the colloidal and morphological stability of the resulting nano-objects (e.g., spheres, worms, or vesicles), making them robust and preventing their dissociation under changing conditions, such as upon exposure to a good solvent for both blocks. nih.govwhiterose.ac.uk The crosslinking density can be tuned, which in turn allows for control over the properties and responsiveness of the PISA-generated nanostructures. researchgate.net

Post-Polymerization Crosslinking Processes

The most common application of DAAM's crosslinking chemistry involves a post-polymerization process. gantrade.comresearchgate.net In this strategy, the DAAM-containing polymer is first synthesized, typically as an aqueous emulsion. gantrade.com The crosslinking agent, such as ADH, is then added to the system. gantrade.com As described previously, the crosslinking reaction is intentionally delayed by controlling the pH. gantrade.comresearchgate.net

The actual crosslinking occurs after the polymer has been applied to a substrate and the film begins to form. gantrade.com The evaporation of water and a volatile base (like ammonia) from the wet film causes the pH to drop, which activates the acid-catalyzed keto-hydrazide reaction. gantrade.commcpolymers.com This post-polymerization, ambient temperature curing is highly advantageous because it allows the polymer particles to coalesce and form a continuous film before the rigid network is established. gantrade.comgantrade.com If crosslinking were to occur prematurely within the particles, it would hinder interdiffusion between particles, resulting in a weaker, poorly formed film. gantrade.comresearchgate.net This process ensures the development of a three-dimensional network that provides enhanced mechanical strength, durability, and resistance properties to the final coating or adhesive. gantrade.commcpolymers.com

Advanced Polymeric Materials and Their Applications Incorporating Diacetone Acrylamide

Hydrogel Systems and Their Network Design

DAAM is a key component in the design of advanced hydrogel systems due to its ability to form crosslinked, three-dimensional polymer networks capable of absorbing large quantities of water. kimachemical.com The incorporation of DAAM allows for the creation of hydrogels with stimuli-responsive properties, enhanced mechanical strength, and self-healing capabilities.

The thermo-responsive behavior of polymers, characterized by a Lower Critical Solution Temperature (LCST) or an Upper Critical Solution Temperature (UCST), is of great interest for smart materials. DAAM has been instrumental in developing such systems. While the homopolymer of DAAM is water-soluble, its copolymerization with other monomers can induce temperature-sensitive phase transitions. rsc.orgresearchgate.net

A notable example is the copolymerization of DAAM with N-acryloylglycinamide (NAGA). researchgate.netacs.org Research has shown that the resulting P(NAGA-co-DAAM) copolymers can exhibit both LCST and UCST behavior depending on the monomer composition. researchgate.net This dual-responsive behavior is rare for copolymers where only one of the corresponding homopolymers is thermo-sensitive. The solubility of these copolymers is highly dependent on the molar fraction of the constituent monomers. For instance, copolymers with 35-55 mol% NAGA display LCST-type transitions, while those with 90-100 mol% NAGA show UCST-type transitions. Copolymers with 60-85 mol% NAGA remain soluble across a wide temperature range. researchgate.netacs.org The underlying mechanism for these transitions is attributed to the interplay of hydrogen bonding between the NAGA and DAAM units. researchgate.netacs.org

In other systems, such as poly(acrylamide-stat-diacetone acrylamide) P(AM-stat-DAA), the copolymer itself may not be thermo-responsive. However, upon crosslinking with diacylhydrazide compounds, the resulting hydrogels become thermo-responsive, a phenomenon termed cross-linking induced thermo-response (CIT). mdpi.com This allows for the development of thermo-responsive hydrogels from non-thermo-responsive polymer precursors, with the LCST and UCST being tunable based on the copolymer composition and the structure of the crosslinker. mdpi.com

Table 1: Composition-Dependent Thermoresponsive Behavior of P(NAGA-co-DAAM) Copolymers

| NAGA Content (mol %) | DAAM Content (mol %) | Aqueous Solubility Behavior | Transition Type |

|---|---|---|---|

| <30% | >70% | Insoluble | N/A |

| 35-55% | 45-65% | Soluble, phase separates upon heating | LCST |

| 60-85% | 15-40% | Soluble | None |

| 90-100% | 0-10% | Soluble, phase separates upon cooling | UCST |

Data sourced from Macromolecules 2017, 50, 2175–2182. researchgate.netacs.org

The incorporation of DAAM into hydrogel networks facilitates the design of self-healing materials. This is achieved by using the pendant ketone groups to form dynamic, reversible crosslinks. When the hydrogel is damaged, these bonds can break and reform, allowing the material to autonomously repair itself. rsc.org Two prominent chemistries for achieving this are based on acylhydrazone and oxime bonds.

Acylhydrazone-based self-healing hydrogels are typically formed by reacting the ketone groups of DAAM-containing polymers with dihydrazide crosslinkers, such as adipic acid dihydrazide (ADH). rsc.orgresearchgate.net These dynamic covalent bonds can dissociate and re-associate, enabling the hydrogel to mend itself after being cut or broken. rsc.org Research has demonstrated impressive healing efficiencies. For example, a hydrogel made from poly(diacetone acrylamide-co-acrylamide-co-acrylic acid)/alginate showed it could reach a tensile self-healing efficiency of 85% in about 30 minutes. researchgate.netresearchgate.net Another study on ABA-triblock copolymers containing DAAM reported a compression strength recovery of 82% for the self-healed hydrogel. rsc.org The healing process is often triggered by adjusting pH or can occur autonomously at room temperature. researchgate.net

Oxime-based self-healing hydrogels are created by crosslinking keto-functional copolymers, like P(DMA-stat-DAA), with difunctional alkoxyamines. rsc.orgacs.orgacs.org The resulting oxime linkages are also dynamic and can undergo exchange reactions, which endows the hydrogel with the ability to heal autonomously after damage. rsc.orgacs.org The reversible nature of these bonds can also be exploited to induce a gel-to-sol transition by adding a monofunctional alkoxyamine, which competes for the ketone sites and breaks down the network. rsc.org

Table 2: Research Findings on DAAM-Based Self-Healing Hydrogels

| Hydrogel System | Crosslinking Chemistry | Healing Efficiency | Healing Conditions | Reference |

|---|---|---|---|---|

| P(NIPAM-co-DAAM)-b-PAM-b-P(DAAM-co-NIPAM) + ADH | Acylhydrazone | 82% (Compression Strength) | Self-healed from gel fragments | rsc.org |

| Poly(DAAM-co-AAm-co-AAc)/Alginate | Acylhydrazone & H-bonding | 85% (Tensile) | ~30 minutes at room temperature | researchgate.netresearchgate.net |

| PAD-5/IC DN Hydrogel Fibers | Acylhydrazone & Supramolecular | 96% | Acidic and heated conditions | polyu.edu.hk |

| P(DMA-stat-DAA) + Difunctional Alkoxyamine | Oxime | Autonomous healing observed | Room temperature | rsc.org |

Double-network (DN) hydrogels are a class of materials known for their exceptional mechanical strength and toughness, far exceeding that of conventional single-network hydrogels. nih.gov They are typically composed of two interpenetrating polymer networks: a densely crosslinked, brittle first network and a loosely crosslinked, ductile second network. nih.gov

DAAM has been successfully incorporated into DN hydrogel designs to impart additional functionality and enhance performance. For instance, a super-tough, self-healable DN hydrogel was fabricated using a poly(acrylamide-co-diacetone acrylamide) (PAD) copolymer as the first network, crosslinked via dynamic acylhydrazone bonds. polyu.edu.hk This dynamic covalent network was interpenetrated by a second supramolecular network of iota-carrageenan. polyu.edu.hk The resulting DN hydrogel fibers exhibited significantly improved mechanical properties compared to the single-network parents, with a tensile strength of 1.35 MPa and a toughness of 1.22 MJ/m³. polyu.edu.hk The energy dissipation from the sacrificial physical network of iota-carrageenan and the dynamic nature of the DAAM-based covalent network contributed to this remarkable toughness and a self-healing efficiency of 96%. polyu.edu.hk The inclusion of DAAM provides a versatile platform for creating robust and smart DN hydrogels. nih.govmdpi.com

Table 3: Mechanical Properties of a DAAM-Based Double-Network Hydrogel Fiber

| Property | Value |

|---|---|

| Tensile Strength | 1.35 MPa |

| Toughness | 1.22 MJ/m³ |

| Self-Healing Efficiency | 96% |

Data sourced from a study on PAD/iota-carrageenan DN hydrogel fibers. polyu.edu.hk

Self-Healing Hydrogel Systems

High-Performance Coatings and Adhesives

One of the most prominent industrial applications of Diacetone Acrylamide (B121943) is in high-performance waterborne coatings and adhesives. kjchemicals.co.jpgantrade.com The key technology is the ambient temperature, self-crosslinking system involving DAAM and adipic acid dihydrazide (ADH). gantrade.comresearchgate.net This "keto-hydrazide" chemistry is a leading technology for durable acrylic emulsion polymers. gantrade.com

In this system, DAAM is copolymerized into an acrylic polymer backbone, typically at concentrations of 1-5 wt.%. gantrade.comgantrade.com This introduces pendant ketone groups throughout the polymer. The ADH crosslinker is added to the aqueous emulsion. The emulsion is stable at a neutral or slightly alkaline pH, preventing premature crosslinking and ensuring good "in-can" stability. gantrade.comgantrade.com During the film-forming process, as water evaporates, the pH of the system decreases, which catalyzes the reaction between the ketone groups on the DAAM and the hydrazide groups on the ADH. gantrade.com This post-coalescence crosslinking forms a three-dimensional polymer network, which significantly enhances the final properties of the coating or adhesive. gantrade.comgantrade.com

The benefits of the DAAM/ADH crosslinking system include marked improvements in:

Mechanical Strength and Durability: Enhanced toughness and impact resistance. mcpolymers.com

Resistance Properties: Improved abrasion, scrub, stain, moisture, and solvent resistance. kjchemicals.co.jpgantrade.commcpolymers.com

Adhesion: Better adhesion to various substrates. kjchemicals.co.jpgantrade.com

Surface Properties: Increased gloss retention and blocking resistance. gantrade.com

Research has quantitatively demonstrated these benefits. For example, a study on latex paints showed that a formulation containing a DAAM-based polymer maintained a high scrub resistance of over 1100 cycles even after 3 months of aging, whereas a comparative paint without this system saw its scrub resistance drop significantly after just one week. google.com

Table 4: Performance Enhancement in Coatings with DAAM/ADH Crosslinking System

| Paint Formulation | Aging Time | Scrub Resistance (Cycles) |

|---|---|---|

| Paint with DAAM-based polymer | Fresh | 1410 |

| 1 Week | 1319 | |

| 1 Month | 1400 | |

| 3 Months | 1178+ | |

| Comparative Paint (without DAAM system) | Fresh | 1427 |

| 1 Week | 854 | |

| 1 Month | 867 | |

| 3 Months | 800- |

Data adapted from US Patent Application US20120142847A1. google.com

Polymer Composites and Modified Materials

DAAM is also utilized to modify and enhance the properties of polymer composites. kimachemical.com It can be blended with other polymers or incorporated into composite formulations to improve mechanical and thermal characteristics. kimachemical.com

A specific example is its use in diallyl phthalate (B1215562) molding compounds. A study showed that replacing a portion of a diallyl isophthalate (B1238265) prepolymer with DAAM in a glass-fiber-reinforced silica (B1680970) composite significantly altered the material's processing characteristics without compromising the final cured properties. The formulation containing 40 grams of DAAM exhibited a much lower melt viscosity (290 meter/grams) compared to the control without DAAM (1000 meter/grams). google.com This reduction in viscosity can be beneficial for processing and molding. Despite this change, the key physical properties of the cured composite, such as Rockwell hardness, heat deflection temperature, and flexural strength, remained comparable to the unmodified material. google.com This demonstrates DAAM's utility as a reactive modifier to tailor the rheology of thermosetting resin systems while maintaining high-performance characteristics.

Table 5: Properties of Diallyl Isophthalate Composite With and Without DAAM

| Property | Formulation with DAAM (40g) | Formulation without DAAM |

|---|---|---|

| Melt Viscosity (meter/grams) | 290 | 1000 |

| Rockwell Hardness (M) | 114 | Comparable |

| Heat Deflection Temperature (°C) | 290 | Comparable |

| Flexural Strength (p.s.i.) | 11,700 | Comparable |

| Water Absorption (%) | 0.24 | Comparable |

Data sourced from US Patent US3810865A. google.com

Holographic Photopolymer Media

This compound (DAAM) is a key component in the formulation of advanced holographic photopolymer media, offering a less toxic alternative to traditional acrylamide-based systems. tudublin.iespiedigitallibrary.org Its use has been pivotal in developing environmentally friendly photopolymers for holographic applications. tudublin.ie Research has demonstrated that DAAM-based photopolymers can achieve high diffraction efficiencies, reaching up to 95% in transmission mode and 38% in reflection mode, with a refractive index modulation of 3.5×10⁻³. tudublin.ie

The incorporation of DAAM, in combination with additives like citric acid and glycerol (B35011), has been shown to significantly enhance the performance of holographic recording materials. google.com For instance, the combination of DAAM and citric acid can produce bright reflection holograms with a diffraction efficiency of 38 ± 2%. google.com Furthermore, the addition of glycerol to a DAAM-based photopolymer can increase the diffraction efficiency from 10 ± 2% to 28 ± 2% at a spatial frequency of 3050 l/mm. google.com These materials are not only efficient but also exhibit sensitivity to external stimuli, enabling applications such as pressure-sensitive holograms that produce a visible color change upon the application of pressure. tudublin.iegoogle.com This has led to the development of holographic sensors for monitoring physical stressors and chemical analytes. mdpi.com

Recent studies have also focused on tailoring the properties of DAAM-based photopolymers for specific applications like wound temperature monitoring. acs.org By adjusting the ratio of acrylamide to this compound and the concentration of the cross-linker, researchers have developed holographic gratings that show a selective and reversible response to temperature fluctuations in the critical wound temperature range of 33–37 °C. acs.org A holographic diffuser technique has also been successfully employed to improve the angular visibility of reflection holograms recorded in DAAM-based photopolymers. mdpi.com

Table 1: Performance of this compound in Holographic Photopolymers

| Feature | Performance Metric | Source |

|---|---|---|

| Diffraction Efficiency (Transmission) | Up to 95% | tudublin.ie |

| Diffraction Efficiency (Reflection) | Up to 38% | tudublin.ie |

| Refractive Index Modulation | 3.5×10⁻³ | tudublin.ie |

| Pressure Sensitivity | Visible and quantifiable color change | tudublin.ie |

| Toxicity | Lower toxicity than acrylamide-based photopolymers | tudublin.iespiedigitallibrary.org |

Modified Asphalt (B605645) and Pavement Performance Enhancers

This compound, in conjunction with adipic dihydrazide (ADH), is utilized to create a self-crosslinking waterborne acrylate (B77674) (SWA) admixture for modifying emulsified asphalt. mdpi.com This modification addresses common limitations of emulsified asphalt, such as poor high-temperature stability and low bonding strength. mdpi.com The self-crosslinking reaction between DAAM and ADH occurs during the demulsification process of the asphalt, forming a continuous and stable network structure within the asphalt matrix. mdpi.comresearchgate.net

This polymer network significantly enhances the mechanical properties of the emulsified asphalt. Research indicates that the addition of SWA improves the softening point and high-temperature stability of the resulting self-crosslinking waterborne acrylate-modified emulsified asphalt (AMEA). mdpi.com Rheological analysis has shown that with SWA modification, the complex modulus (G*) of the AMEA increases, indicating enhanced elastic properties and resistance to deformation. mdpi.com For instance, at 60 °C, the complex modulus of AMEA increased progressively with higher dosages of the modifier. mdpi.com

The pull-off tests have demonstrated a more than 50% increase in the interlayer bonding strength of the emulsified asphalt when modified with SWA. mdpi.comresearchgate.net While highly beneficial for high-temperature performance and bonding, it has been noted that SWA can have a negative impact on the low-temperature ductility of the emulsified asphalt, requiring careful control of the dosage in practical applications. mdpi.comresearchgate.net

Table 2: Effect of SWA Modifier on Emulsified Asphalt Properties

| Property | Observation | Source |

|---|---|---|

| High-Temperature Stability | Significantly improved | mdpi.com |

| Bonding Strength | Increased by over 50% | mdpi.comresearchgate.net |

| Complex Modulus (G*) | Progressive increase with modifier dosage | mdpi.com |

| Low-Temperature Ductility | Some negative impact observed | mdpi.com |

Polymer Blends and Interpenetrating Networks

This compound is a versatile monomer for the creation of polymer blends and interpenetrating polymer networks (IPNs), which are materials where two or more polymers are intertwined in a network structure. kimachemical.comresearchgate.net The incorporation of DAAM-based polymers into blends can enhance mechanical properties, thermal stability, and solubility. kimachemical.com These blends and composites find applications in a variety of sectors, including plastics, as well as construction and automotive materials. kimachemical.com

In the context of IPNs, DAAM can be used to form one of the polymer networks. For example, IPNs can be synthesized from this compound oxime blocked isocyanates. taylorfrancis.com Another approach involves creating structured latex particles with an IPN morphology, where a cross-linked hydrophilic polymer network, which can include DAAM, forms a continuous phase, and a hydrophobic polymer domain forms a discontinuous phase. epo.org This structure can lead to superior physical properties compared to simple blends of the constituent polymers. epo.org The keto-carbonyl group in the DAAM-containing polymer can react with cross-linkers like adipic acid dihydrazide to form the network structure. researchgate.net This cross-linking can occur at ambient temperatures, which is advantageous for many applications. researchgate.net

Self-Assembled Polymeric Nano-Objects

Formation of Spherical Nanoparticles, Worms, and Vesicles via PISA

Polymerization-induced self-assembly (PISA) is a powerful technique for the synthesis of block copolymer nano-objects with various morphologies, and this compound has emerged as a key monomer in this field. researchgate.netrsc.org In aqueous PISA formulations, DAAM is often used as the core-forming (hydrophobic) block, chain-extended from a hydrophilic polymer block. researchgate.netnih.govrsc.org This process allows for the formation of a range of nano-objects, including spherical nanoparticles, worms (or filaments), and vesicles. nih.govacs.org

The synthesis typically involves a reversible addition-fragmentation chain transfer (RAFT) aqueous dispersion polymerization. nih.govacs.org For example, chain extension of a poly(N,N-dimethylacrylamide) (PDMAC) macromolecular chain transfer agent (macro-CTA) with DAAM can yield PDMAC-PDAAM diblock copolymer nano-objects. nih.govacs.org The final morphology of these nano-objects is highly dependent on the relative block lengths. nih.govacs.org For instance, using a PDMAC macro-CTA with a mean degree of polymerization (DP) of 68 or higher tends to result in well-defined spherical nanoparticles with diameters ranging from 40 to 150 nm. acs.org In contrast, using shorter macro-CTAs (DP = 40–58) can lead to the formation of highly anisotropic worms or polydisperse vesicles. acs.org

Morphological Control and Phase Behavior

The ability to control the morphology of self-assembled nano-objects is crucial for tailoring their properties and applications. In PISA formulations utilizing this compound, morphological control is achieved by systematically varying several parameters. researchgate.netcolab.ws These include the degree of polymerization (DP) of both the hydrophilic and hydrophobic blocks, and the solids content of the polymerization. researchgate.netcolab.ws

By carefully adjusting these parameters, it is possible to construct a phase diagram to accurately target pure copolymer morphologies such as spheres, worms, and vesicles. nih.govacs.org For example, in the PDMAC-PDAAM system, a specific diblock composition (PDMAC₄₀-PDAAM₉₉) was identified to form pure worms. whiterose.ac.uk Furthermore, temperature can be used as a stimulus to induce morphological transitions. researchgate.netcolab.ws For instance, PDMAC₄₀-PDAAM₉₉ worms undergo a change in morphology to a mixture of short worms and vesicles upon heating to 50 °C. nih.govacs.org In another system, reversible temperature-induced morphological transitions from lamellae to worms and spheres were observed upon cooling. researchgate.net

The solvent environment also plays a role. Altering the solvent polarity, for instance by using a methanol (B129727)/water mixture, can facilitate morphology transitions. nsf.gov Additionally, the introduction of a comonomer during the polymerization of the DAAM block can influence the final morphology by increasing the core hydration and chain mobility. nsf.gov

Table 3: Morphological Control in DAAM-based PISA

| Controlling Factor | Effect on Morphology | Source |

|---|---|---|

| Degree of Polymerization (DP) of Stabilizer Block | Shorter chains favor worms and vesicles; longer chains favor spheres. | acs.org |

| Degree of Polymerization (DP) of Core-Forming Block | Increasing DP can drive transitions from spheres to worms to vesicles. | researchgate.netcolab.ws |

| Solids Content | Can influence the formation of different phases (e.g., pure lamellae vs. mixed lamellae/vesicles). | researchgate.net |

| Temperature | Can induce reversible or irreversible morphological transitions. | researchgate.netnih.govacs.org |

| Solvent Composition | Altering solvent polarity can facilitate morphological changes. | nsf.gov |

Colloidal Stability of Nano-Objects in Various Media

The colloidal stability of this compound-based nano-objects in different media is a critical factor for their practical application. Generally, these nano-objects exhibit good stability. acs.org For example, PDMAC-PDAAM nano-objects have been found to be surprisingly resistant to changes in solution pH and temperature in many cases. acs.org

However, the stability can be influenced by specific conditions. For instance, PDMAC₄₀-PDAAM₉₉ worms show partial dissociation into a mixture of shorter worms and spheres when the solution pH is adjusted from acidic (pH 2-3) to alkaline (around pH 9) at 20 °C. acs.org The colloidal stability can also be enhanced through cross-linking. Post-polymerization cross-linking of the ketone-functionalized PDAAM core using a dihydrazide cross-linker like adipic acid dihydrazide (ADH) results in covalently stabilized nano-objects. acs.org These cross-linked structures remain intact even when exposed to a good solvent for both polymer blocks, such as methanol. acs.org

In some PISA formulations, the choice of the core-forming monomer is critical for achieving colloidal stability in specific media like saline solutions. It has been shown that using DAAM as the core-forming monomer allows for stable nanoparticle dispersions in saline (0.01 M NaCl), whereas using a more common monomer like 2-hydroxypropyl methacrylate (B99206) (HPMA) can lead to coagulation under the same conditions. nih.gov

Polymeric Micelles and Core-Shell Architectures

The incorporation of this compound (DAAM) into polymer chains enables the creation of sophisticated self-assembling systems, such as polymeric micelles and core-shell structures. These architectures are of significant interest due to their potential in various advanced applications.